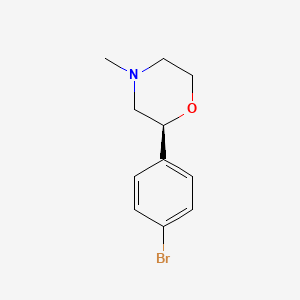

(2S)-2-(4-Bromophenyl)-4-methylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-bromophenyl)-4-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMXBBJTBHSOJT-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCO[C@H](C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737107 | |

| Record name | (2S)-2-(4-Bromophenyl)-4-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920798-86-3 | |

| Record name | (2S)-2-(4-Bromophenyl)-4-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(4-bromophenyl)-4-methylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2s 2 4 Bromophenyl 4 Methylmorpholine and Analogues

Stereoselective Synthesis of Chiral 2-Substituted Morpholines

The primary challenge in synthesizing compounds like (2S)-2-(4-Bromophenyl)-4-methylmorpholine lies in the precise installation of the stereocenter at the C2 position. Several asymmetric strategies have been developed to achieve this, ranging from the resolution of racemic mixtures to highly stereoselective catalytic reactions.

Resolution of Morpholine (B109124) Amide Intermediates for S-Morpholino Stereocenter Installation

Kinetic resolution offers an alternative approach where one enantiomer of a racemic starting material reacts at a different rate with a chiral catalyst or reagent, leading to an enantiomerically enriched product and unreacted starting material. For instance, iridium-catalyzed asymmetric allylic alkylation has been employed with morpholine ketene (B1206846) aminals, which serve as amide enolate surrogates, to produce γ,δ-unsaturated β-substituted morpholine amides in high enantiomeric excess. researchgate.net Although this example demonstrates substitution at the β-position (C3), the principle can be extended to reactions involving the C2 stereocenter, allowing for the separation of enantiomers based on differential reaction rates.

Organocatalytic Enantioselective Halocyclization Protocols for Chiral Morpholine Construction

Organocatalytic asymmetric halocyclization has emerged as a powerful method for constructing chiral heterocycles from achiral olefinic precursors. In the context of morpholine synthesis, this strategy typically involves the cyclization of an N-protected allylic amino alcohol. The reaction is promoted by a chiral organocatalyst in the presence of an electrophilic halogen source.

Cinchona alkaloid-derived catalysts, such as phthalazine (B143731) derivatives like (DHQ)₂PHAL, have proven effective in mediating these transformations. rsc.orgacs.orgnih.gov The catalyst forms a chiral complex with the halogenating agent (e.g., N-chlorosuccinimide, NCS), which then delivers the halogen to the alkene in an enantioselective manner, triggering a subsequent intramolecular cyclization by the hydroxyl group to form the morpholine ring. This approach can furnish morpholines containing quaternary stereocenters in excellent yields and enantioselectivities under mild conditions. rsc.org

| Catalyst | Halogen Source | Substrate | Yield (%) | ee (%) |

| (DHQ)₂PHAL | N-Chlorosuccinimide (NCS) | Alkenol | High | High |

| Cinchona Alkaloid-derived Phthalazine | N-Chlorosuccinimide (NCS) | Alkenol | Excellent | Excellent |

This table presents representative data for organocatalytic enantioselective halocyclization reactions to form chiral morpholines.

Electrophile-Induced Cyclization of Optically Pure N-Allyl-γ-Aminoalcohols

When an optically pure starting material is available, a diastereoselective cyclization can be a highly effective strategy for creating the morpholine ring while preserving stereochemical integrity. The electrophile-induced cyclization of chiral N-allyl-γ-aminoalcohols is a direct method for synthesizing highly substituted chiral morpholines. banglajol.info In this approach, the starting amino alcohol already contains the desired stereochemistry at what will become the C5 position (or other positions depending on the precursor).

The reaction is initiated by an electrophile, such as bromine (Br₂), which activates the allyl group's double bond. banglajol.info The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the intermediate bromonium ion to forge the morpholine ring. The stereochemistry of the starting amino alcohol guides the diastereoselectivity of the ring closure. Studies have shown that quenching the reaction early can lead to a single diastereomer with 100% diastereomeric excess (de), while allowing the reaction to proceed to completion may result in a mixture of diastereomers. banglajol.info The presence of electron-donating groups on an aryl moiety at the C2 position can accelerate the reaction. banglajol.info

Asymmetric Hydrogenation of Unsaturated Morpholines

Asymmetric hydrogenation is one of the most efficient and atom-economical methods for creating chiral centers. nih.gov This "after cyclization" strategy involves the synthesis of an achiral unsaturated precursor, a dehydromorpholine, which is then stereoselectively reduced using a chiral catalyst. The synthesis of 2-substituted chiral morpholines via this method was long considered challenging due to the steric hindrance and electron-rich nature of the dehydromorpholine substrates, which often leads to low reactivity. nih.govresearchgate.net

A significant breakthrough was the development of bisphosphine-rhodium catalysts bearing a large bite angle, such as those employing the SKP ligand. nih.govrsc.org This catalytic system has been successfully applied to the hydrogenation of various 2-substituted N-acyl dehydromorpholines. The reaction proceeds with high efficiency, often providing quantitative yields and excellent enantioselectivities (up to 99% ee) for a range of substrates with both electron-donating and electron-withdrawing groups on the C2-aryl substituent. nih.govresearchgate.netsemanticscholar.org

Table 1: Asymmetric Hydrogenation of 2-Aryl-Substituted Dehydromorpholines

| C2-Aryl Substituent | Catalyst | H₂ Pressure (atm) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Phenyl | (R,R,R)-SKP-Rh | 50 | >99 | 92 |

| 4-Fluorophenyl | (R,R,R)-SKP-Rh | 50 | >99 | 94 |

| 4-Methoxyphenyl | (R,R,R)-SKP-Rh | 50 | >99 | 94 |

| 2-Naphthyl | (R,R,R)-SKP-Rh | 50 | >99 | 99 |

Data compiled from studies on the asymmetric hydrogenation of N-acyl-2-aryl-2,3-dehydromorpholines. nih.gov

Convergent Synthetic Approaches to Chiral Morpholine Intermediates

Convergent syntheses build complex molecules by joining smaller, pre-synthesized fragments, often leading to greater efficiency and flexibility. One such approach for 2-aryl morpholines involves the reaction of a 2-aminoethanol derivative with an aryl-bromomethyl-ketone. nih.gov For the target compound, this would involve reacting N-methylethanolamine with 2-bromo-1-(4-bromophenyl)ethan-1-one. The reaction forms an intermediate hydroxyaminoketone, which undergoes spontaneous intramolecular cyclization to yield the morpholine ring, in this case, a 2-hydroxy-2-(4-bromophenyl)-4-methylmorpholine intermediate that can be further processed. nih.gov

Another modular and convergent route utilizes the base-catalyzed ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates. nih.gov This cascade reaction leads to the formation of polysubstituted morpholine hemiaminals. These intermediates can then undergo further synthetic modifications, allowing for the diastereoselective construction of highly decorated and conformationally rigid morpholine structures. nih.gov

Approaches to Introducing the Bromophenyl Moiety

In the synthesis of 2-(4-bromophenyl)-4-methylmorpholine (B3057616) and its analogues, the 4-bromophenyl group is typically incorporated early in the synthetic sequence by using a commercially available bromophenyl-containing starting material. This strategy is generally more efficient than attempting to brominate a pre-formed phenyl-morpholine ring, which could lead to issues with regioselectivity and the need for protecting groups.

For Asymmetric Hydrogenation (Sec. 2.1.4): The dehydromorpholine precursor is often built from a ketone. The synthesis would therefore begin with 4-bromoacetophenone or a related derivative, which is elaborated into the N-acyl-2-(4-bromophenyl)-2,3-dehydromorpholine substrate.

For Convergent Synthesis (Sec. 2.1.5): A key fragment would be an electrophile containing the desired aryl group, such as 2-bromo-1-(4-bromophenyl)ethan-1-one, which is then reacted with the appropriate amino alcohol. nih.gov

For Cyclization of Amino Alcohols (Sec. 2.1.3): The required chiral N-allyl-γ-aminoalcohol precursor would be synthesized from a bromophenyl starting material, for example, through the asymmetric aminohydroxylation of 4-bromostyrene (B1200502) or the addition of an organometallic reagent to 4-bromobenzaldehyde.

The Pfitzinger reaction is another classical method that can be used to construct aryl-containing heterocycles, starting from materials like 4-bromoacetophenone to generate a 2-(4-bromophenyl)quinoline (B1270115) structure, illustrating the principle of using a brominated precursor from the outset. nih.gov

Copper-Mediated Aryl Bromide Coupling Reactions

Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation or Ullmann-type reaction, represents a foundational method for the formation of aryl-amine bonds. organic-chemistry.orgnih.gov This reaction is instrumental in synthesizing precursors to 2-arylmorpholines by coupling an aryl halide with an appropriate amine-containing substrate. In the context of synthesizing this compound, this strategy could involve the reaction of a 4-bromo-substituted benzene (B151609) derivative with a pre-formed chiral morpholine precursor.

The classical Ullmann reaction typically requires harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder. nih.govmdpi.com However, significant advancements have led to milder reaction conditions through the use of copper(I) salts, such as copper(I) iodide (CuI), in combination with various ligands. These ligands, which can include diamines, amino acids (like L-proline), and β-diketones, serve to stabilize the copper catalyst and facilitate the coupling process at lower temperatures. nih.govrsc.org

The general mechanism of the Ullmann-type amination involves the formation of a copper(I) amide species, which then reacts with the aryl halide. A plausible pathway for synthesizing a 2-(4-bromophenyl)morpholine (B181960) analogue would involve the coupling of 1,4-dibromobenzene (B42075) with a chiral amino alcohol, followed by a subsequent intramolecular cyclization to form the morpholine ring. The choice of solvent is critical, with polar, high-boiling point solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) being common. mdpi.com

| Parameter | Typical Conditions |

| Copper Source | Cu powder, Cu(I) salts (e.g., CuI, CuBr) |

| Ligands | L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | DMF, NMP, Dioxane |

| Temperature | 100-210°C |

Friedel-Crafts Acylation with Bromophenyl Fragments

The Friedel-Crafts acylation is a classic method for forming a carbon-carbon bond between an aromatic ring and an acyl group, which serves as a powerful tool for the synthesis of aryl ketones. masterorganicchemistry.comnih.gov This reaction can be a key initial step in a multi-step synthesis of 2-(4-bromophenyl)morpholine derivatives. The strategy involves acylating a suitable aromatic substrate with a bromophenyl-containing acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com

A potential synthetic route could begin with the Friedel-Crafts acylation of a suitable substrate to produce a 2-bromo-1-(4-bromophenyl)ethan-1-one derivative. This α-halo ketone is a versatile intermediate that can then be reacted with a chiral amino alcohol, such as (S)-2-amino-2-phenylethan-1-ol, to construct the morpholine ring. The subsequent steps would typically involve reduction of the ketone and cyclization to form the heterocyclic structure.

The reaction is generally characterized by its high regioselectivity, as the acyl group deactivates the aromatic ring to further substitution, preventing polyacylation. nih.gov The choice of solvent is typically a non-polar solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂).

| Parameter | Typical Conditions |

| Acylating Agent | Acyl chloride, Acid anhydride |

| Catalyst | AlCl₃, FeCl₃, BF₃ |

| Substrate | Benzene, substituted benzenes |

| Solvent | CS₂, CH₂Cl₂, nitrobenzene |

| Temperature | 0-80°C |

Reductive Amination Strategies for Bromophenyl Amine Derivatives

Reductive amination is a highly efficient and versatile method for forming C-N bonds, which converts a carbonyl group into an amine through an intermediate imine. wikipedia.orglibretexts.org This two-stage process, which can often be performed in a single pot, is a cornerstone of amine synthesis and is well-suited for the construction of the morpholine ring in the target compound. masterorganicchemistry.com

A plausible synthetic pathway for this compound using this strategy would involve the reaction of 1-(4-bromophenyl)-2-hydroxyethanone with a chiral amino alcohol. The initial reaction forms an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Subsequent intramolecular cyclization would yield the morpholine ring. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing imines in the presence of carbonyl groups. masterorganicchemistry.comsigmaaldrich.com The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.

This methodology avoids the issue of overalkylation that can plague direct alkylation of amines with alkyl halides. masterorganicchemistry.com The stereochemistry of the final product can be controlled by using a chiral starting material, such as a chiral amino alcohol.

| Parameter | Typical Conditions |

| Carbonyl Compound | Aldehyde, Ketone |

| Amine | Primary or secondary amine, ammonia |

| Reducing Agent | NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C |

| Solvent | Methanol, Dichloroethane (DCE), THF |

| pH | Weakly acidic (4-6) |

Palladium-Catalyzed C-N Cross-Coupling for Morpholine Functionalization

Palladium-catalyzed C-N cross-coupling, most notably the Buchwald-Hartwig amination, has emerged as one of the most powerful and general methods for the synthesis of aryl amines. nih.gov This reaction is highly applicable to the synthesis of 2-arylmorpholine derivatives by coupling an aryl halide or triflate with a morpholine or a suitable precursor. The versatility of this reaction allows for a wide range of substrates and functional group tolerance under relatively mild conditions.

In the synthesis of this compound, this method could be employed by reacting 1,4-dibromobenzene with a chiral N-protected amino alcohol. The resulting coupled product could then undergo cyclization to form the morpholine ring. Alternatively, a pre-formed chiral 2-substituted morpholine could be directly coupled with 1,4-dibromobenzene. The catalyst system typically consists of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands like XPhos or RuPhos often providing excellent results.

The reaction requires a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), and is usually conducted in an inert solvent like toluene (B28343) or dioxane under an inert atmosphere.

| Parameter | Typical Conditions |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Buchwald or Hartwig phosphine ligands (e.g., XPhos, RuPhos, BINAP) |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110°C |

N-Methylation Strategies for Morpholine Derivatives

The final step in the synthesis of this compound is the introduction of the methyl group onto the nitrogen atom of the morpholine ring. This is typically achieved through the N-alkylation of the corresponding secondary amine precursor, (2S)-2-(4-Bromophenyl)morpholine.

General Methylation Procedures for Secondary Amine Moieties

A classic and highly effective method for the N-methylation of secondary amines is the Eschweiler-Clarke reaction . wikipedia.org This procedure involves treating the secondary amine with an excess of formaldehyde (B43269) and formic acid. google.comjk-sci.com The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. wikipedia.org A key advantage of this method is that it exclusively produces the tertiary amine without the formation of quaternary ammonium (B1175870) salts, which can be a side product in reactions using methyl halides. wikipedia.orgambeed.com The reaction is irreversible due to the formation of carbon dioxide gas from the oxidation of formic acid. wikipedia.org

Another common approach is the use of methylating agents such as dimethyl carbonate (DMC), which is considered a greener alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. asianpubs.org The reaction of a secondary amine like morpholine with DMC can lead to the N-methylated product in good yield. asianpubs.org

| Method | Reagents | Key Features |

| Eschweiler-Clarke | Formaldehyde (CH₂O), Formic Acid (HCOOH) | Avoids over-methylation; irreversible. wikipedia.orgambeed.com |

| Dimethyl Carbonate | (CH₃O)₂CO | "Green" methylating agent. asianpubs.org |

| Methyl Halides | CH₃I, CH₃Br | Can lead to quaternary salt formation. |

Role of N-Methylmorpholine as a Reagent in Organic Reactions

N-Methylmorpholine (NMM) itself is a valuable reagent in organic synthesis, primarily serving as a tertiary amine base. mingxupu.com Its steric hindrance and moderate basicity (pKa of the conjugate acid is ~7.4) make it a popular choice in a variety of reactions where a non-nucleophilic base is required. doaj.org

One of its most significant applications is in peptide synthesis , where it is used as a base in coupling reactions to neutralize the protonated amino groups of amino acid esters. researchgate.netcdnsciencepub.comfishersci.comlabchem.co.za It is often preferred over other bases like triethylamine (B128534) in certain solvent systems to minimize side reactions such as urethane (B1682113) formation and racemization. cdnsciencepub.comnih.gov

NMM is also utilized as a catalyst in the production of polyurethanes . mingxupu.comgvchem.com It acts as an amine catalyst to accelerate the reaction between polyols and isocyanates, leading to the formation of urethane linkages. mingxupu.comwhamine.compoliuretanos.com.br

Furthermore, N-methylmorpholine is the precursor to N-methylmorpholine N-oxide (NMMO) , a commercially important co-oxidant. wikipedia.orgatamankimya.com NMMO is widely used in stoichiometric amounts to regenerate a catalytic primary oxidant, most notably in osmium tetroxide-catalyzed dihydroxylation reactions, such as the Sharpless asymmetric dihydroxylation, and in oxidations using tetrapropylammonium (B79313) perruthenate (TPAP). wikipedia.orgchemicalbook.comchemeurope.comnih.gov This allows for the use of the expensive and toxic primary oxidant in only catalytic quantities. wikipedia.orgatamankimya.com NMMO is also known for its ability to dissolve cellulose (B213188), finding use in the industrial Lyocell process for producing cellulose fibers. wikipedia.orgchemicalbook.com

| Compound | Role in Organic Synthesis |

| N-Methylmorpholine (NMM) | Tertiary amine base in peptide synthesis; catalyst in polyurethane production. mingxupu.comresearchgate.netcdnsciencepub.com |

| N-Methylmorpholine N-oxide (NMMO) | Co-oxidant in Sharpless asymmetric dihydroxylation and TPAP oxidations; solvent for cellulose. wikipedia.orgatamankimya.comchemicalbook.comchemeurope.comnih.gov |

Multistep Synthetic Pathways to Analogues of this compound

The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its favorable physicochemical properties. The synthesis of its analogues, particularly chiral derivatives, is a significant focus of research aimed at developing novel therapeutic agents. This section details multistep synthetic pathways to various analogues, showcasing diverse chemical strategies to modify the core morpholine structure.

Synthesis of Chiral Alkoxymethyl Morpholine Analogues

A significant focus in the development of morpholine analogues has been the synthesis of chiral alkoxymethyl derivatives, particularly as potent and selective antagonists for the dopamine (B1211576) D4 receptor (D4R). weebly.comnih.gov Research in this area has led to the identification of compounds with high affinity for D4R, which is a target for treating disorders like schizophrenia and Parkinson's disease. weebly.com

The synthetic strategy for these analogues often begins with commercially available chiral starting materials to establish the stereochemistry of the morpholine ring. One common approach starts with tert-butyl (S)-3-hydroxypiperidine-1-carboxylate. researchgate.net The synthesis involves alkylation of the hydroxyl group, followed by deprotection of the Boc group. researchgate.net

Further diversification is achieved by replacing the phenethyl group found in earlier antagonists like ML398 with a hydroxymethyl group, which allows for the introduction of various moieties through an ether linkage. weebly.com For instance, the synthesis can involve coupling the chiral morpholine scaffold with different aryl and heteroaryl groups.

Key findings from structure-activity relationship (SAR) studies have shown that:

3-substituted indole (B1671886) compounds, particularly those with 6-chloro, 6-methoxy, or 6-fluoro substitutions, are among the most active analogues. weebly.com

Fluoro substitutions on the phenyl ether group are well-tolerated and result in highly potent compounds. weebly.com

Replacing the alkoxy linker with a sulfide (B99878) linker has also proven to be a successful strategy, yielding potent antagonists. weebly.com

This research culminated in the identification of (S)-2-(((6-chloropyridin-2-yl) oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine as a highly potent and selective D4 receptor antagonist. weebly.comnih.gov

| Compound ID | Moiety 1 | Moiety 2 | Potency (Ki, nM) | Reference |

| 4aa | 3-(6-chloro)indole | - | 2.2 | weebly.com |

| 4dd | 3-(6-methoxy)indole | - | 5.4 | weebly.com |

| 4ee | 3-(6-fluoro)indole | - | 5.2 | weebly.com |

| 5k | 3-fluorophenyl ether | 6-fluoro-3-indole | 10.4 | weebly.com |

| 5l | 4-fluorophenyl ether | 6-fluoro-3-indole | 13.1 | weebly.com |

| 5y | 2-chloro-6-alkoxypyridine | 6-fluoro-3-indole | 3.3 | weebly.com |

| 5aa | Sulfide linker | - | 9.4 | weebly.com |

| 5bb | Sulfide linker | - | 7.4 | weebly.com |

Preparation of Lactam-Based Inhibitors with Morpholine Scaffolds

The integration of a morpholine scaffold with a β-lactam ring has been explored to generate novel peptidomimetic structures and potential enzyme inhibitors. researchgate.net β-lactam antibiotics are a cornerstone of antibacterial therapy, but their efficacy is threatened by β-lactamase enzymes. rsc.org The development of β-lactamase inhibitors is a critical strategy to combat this resistance. rsc.orgnih.gov

One synthetic approach utilizes the Staudinger reaction to construct the β-lactam ring. researchgate.net This [2+2] cycloaddition reaction occurs between a ketene and an imine. In the context of morpholine-containing structures, the synthesis can start from amino acid-derived morpholine derivatives, such as those originating from serine or threonine. researchgate.net These morpholine precursors are used to generate ketenes, which then react with aromatic imines to form peptidomimetic spiro-β-lactams. The yields for these reactions are reported to be in the low to moderate range (15-52%). researchgate.net

These synthetic strategies aim to create complex molecules that can mimic the transition state of the β-lactam hydrolysis reaction, thereby inhibiting β-lactamase enzymes. mdpi.com The morpholine moiety is incorporated to modulate the physicochemical and pharmacokinetic properties of the final compound. While many inhibitors target serine-β-lactamases, there is a significant need for inhibitors of metallo-β-lactamases (MBLs), which use zinc ions for catalysis and can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems. rsc.orgmdpi.com

Synthesis of Morpholine-Derived Thiazole (B1198619) Structures

Hybrid structures that link a morpholine nucleus with a thiazole ring have gained considerable attention due to their diverse biological activities. benthamscience.com Thiazole derivatives are important heterocyclic compounds in medicinal chemistry, and their combination with morpholine can yield potent inhibitors for various enzymes, such as carbonic anhydrase. nih.gov

Synthetic strategies for these compounds can involve either one-pot or multistep reactions. A common multistep approach begins with the synthesis of a thiourea (B124793) derivative. semanticscholar.org This is typically achieved by reacting morpholine with a substituted phenyl isothiocyanate in a solvent like tetrahydrofuran (B95107) (THF). semanticscholar.org In the subsequent step, the thiourea derivative undergoes cyclization with an α-haloketone (e.g., a substituted acetophenone) to form the thiazole ring. This second step is often performed in a mixed solvent system like ethanol-DMF to achieve good yields, which can range from 68% to 85%. semanticscholar.org

Recent studies have focused on developing morpholine-based thiazole derivatives as specific inhibitors of carbonic anhydrase II (CA-II), an enzyme implicated in glaucoma. nih.gov Structure-activity relationship studies of these compounds have revealed that substitutions on the phenyl ring attached to the thiazole moiety significantly influence inhibitory activity. For example, a 4-para-nitrophenyl substitution generally results in more potent compounds compared to unsubstituted or halogen-substituted analogues. nih.gov Specifically, a 4-para-bromophenyl derivative showed good potency, indicating that larger halogens can enhance activity. nih.gov

| Phenyl Substitution (Position 4) | Inhibitory Activity (IC50 Range, µM) | Reference |

| Unsubstituted | 24–46 | nih.gov |

| para-chlorophenyl | 31–59 | nih.gov |

| para-nitrophenyl | 14–20 | nih.gov |

| para-bromophenyl | 23.80 | nih.gov |

Synthesis of Benzimidazolium Salts Incorporating N-Methylmorpholine

Benzimidazolium salts are a class of compounds extensively studied as precursors for N-heterocyclic carbenes (NHCs) and as potential therapeutic agents, including α-glucosidase inhibitors for managing type 2 diabetes. mdpi.comnih.govnih.gov The incorporation of an N-methylmorpholine moiety into the benzimidazolium scaffold is a strategy to develop novel bioactive molecules.

A general multistep synthetic route to these compounds starts from 2-(chloromethyl)-1H-benzimidazole. mdpi.com The first step is a substitution reaction with morpholine, typically in the presence of a base like potassium carbonate in acetonitrile, to yield 4-((1H-benzimidazol-2-yl)methyl)morpholine. mdpi.com This intermediate then undergoes N-alkylation, for example, with benzyl (B1604629) chloride, to attach a group to one of the nitrogen atoms of the benzimidazole (B57391) ring. mdpi.com The final step involves quaternization of the second benzimidazole nitrogen with a substituted 2-chloro-N-phenylacetamide derivative to form the desired 1,3-disubstituted benzimidazolium salt. mdpi.com

This synthetic approach allows for the creation of a library of compounds with diverse substitutions. mdpi.com Evaluation of these compounds for α-glucosidase inhibitory activity has shown that several N-methylmorpholine-based benzimidazolium salts exhibit significantly greater potency than the standard drug, acarbose. mdpi.comnih.gov For instance, the compound 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride was identified as a particularly potent inhibitor. mdpi.com

Stereochemical Investigations and Control in 2s 2 4 Bromophenyl 4 Methylmorpholine Research

Enantioselective Synthesis and Diastereoselective Control

The synthesis of (2S)-2-(4-Bromophenyl)-4-methylmorpholine requires precise control over the stereocenter at the C2 position of the morpholine (B109124) ring to yield the desired (S)-enantiomer. Research in the field has led to the development of several sophisticated strategies to achieve high levels of enantioselectivity and diastereoselectivity in the synthesis of substituted morpholines.

One of the most powerful and versatile approaches is transition-metal-catalyzed asymmetric synthesis. For instance, the asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines) using a chiral bisphosphine-rhodium catalyst is a highly effective method. rsc.orgnih.gov This technique introduces the chiral center "after cyclization" and can produce 2-substituted chiral morpholines in high yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). rsc.orgnih.gov Another prominent strategy involves palladium-catalyzed reactions, such as hydroamination or cross-coupling, which can form the morpholine ring with high stereocontrol. nih.govacs.org

Organocatalysis has also emerged as a significant tool for constructing chiral morpholine scaffolds. rsc.orgthieme-connect.com Chiral organocatalysts, such as those derived from cinchona alkaloids, can mediate reactions like asymmetric halocyclization to produce chiral morpholines from simple alkenol substrates under mild conditions. rsc.org Furthermore, domino or tandem reactions, which combine multiple synthetic steps into a single operation, offer an efficient route. A one-pot process combining titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation can convert aminoalkyne substrates into 3-substituted morpholines with high enantiomeric excess. organic-chemistry.org

The choice of starting material is also crucial for stereochemical control. Many synthetic routes begin with compounds from the "chiral pool," which are readily available, enantiomerically pure natural products. For example, starting with an enantiopure amino alcohol ensures that the stereochemistry at one center is predetermined, guiding the formation of subsequent stereocenters.

Table 1: Overview of Catalytic Strategies for Chiral Morpholine Synthesis

| Catalytic System | Reaction Type | Key Feature | Stereocontrol |

|---|---|---|---|

| Rhodium-Bisphosphine Complex | Asymmetric Hydrogenation | Hydrogenation of a pre-formed dehydromorpholine ring. rsc.orgnih.gov | High enantioselectivity (up to 99% ee). rsc.orgnih.gov |

| Palladium-NHC Complex | Ring-Opening Cross-Coupling | Stereospecific reaction with 2-arylaziridines. acs.org | High regioselectivity and stereospecificity. acs.org |

| Chiral Phosphoric Acid | Cyclization | Reaction of arylglyoxals with 2-aminoethanols. thieme-connect.com | High stereoselectivity. thieme-connect.com |

| Cinchona Alkaloid Derivative | Asymmetric Halocyclization | Organocatalytic cyclization of alkenols. rsc.org | Excellent yields and enantioselectivities. rsc.org |

| Ruthenium-Noyori Catalyst | Asymmetric Transfer Hydrogenation | Tandem reaction with hydroamination. organic-chemistry.org | High enantiomeric excess (>95% ee). organic-chemistry.org |

Stereochemical Assignment and Characterization Techniques

Once a chiral molecule is synthesized, its exact three-dimensional structure must be rigorously confirmed. A combination of crystallographic and spectroscopic techniques is employed to determine both the relative and absolute stereochemistry of the compound.

Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the three-dimensional structure of a molecule. nih.govnih.gov This technique provides an unambiguous assignment of both the relative configuration (the spatial arrangement of different parts of the molecule with respect to each other) and the absolute configuration (the precise R/S designation of each chiral center). nih.gov

For this compound, a successful X-ray analysis would require the growth of a high-quality, single crystal. The diffraction pattern of X-rays passing through this crystal allows for the calculation of electron density maps, which reveal the precise positions of all atoms in the crystal lattice. The presence of the bromine atom is particularly advantageous for this technique, as its anomalous scattering of X-rays helps in the reliable determination of the absolute configuration. nih.gov

Table 2: Information Derived from X-ray Crystallography

| Parameter | Description | Significance for this compound |

|---|---|---|

| Connectivity | The sequence of covalent bonds between atoms. | Confirms the fundamental morpholine ring structure with substituents at the correct positions. |

| Relative Stereochemistry | The 3D orientation of substituents relative to each other. | Defines the spatial relationship between the C2-(4-bromophenyl) group and the N4-methyl group. |

| Absolute Stereochemistry | The exact R/S configuration of the chiral center(s). | Unambiguously confirms the (S) configuration at the C2 position. nih.gov |

| Conformation | The specific shape of the molecule (e.g., chair, boat). | Reveals the preferred conformation of the morpholine ring in the solid state. |

| Bond Lengths & Angles | Precise measurements of interatomic distances and angles. | Provides detailed geometric data for computational modeling and structural analysis. |

While X-ray crystallography is powerful, it is not always feasible if the compound cannot be crystallized. In such cases, and for routine analysis, a suite of spectroscopic methods is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the connectivity and relative stereochemistry of a molecule. wordpress.comwikipedia.org For this compound, ¹H and ¹³C NMR spectra confirm the presence and environment of all protons and carbons. Advanced techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for determining relative stereochemistry. nih.gov NOESY detects through-space interactions between protons that are close to each other, allowing chemists to deduce which substituents are on the same side of the morpholine ring. wordpress.com To distinguish between enantiomers, NMR can be used with chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, which induce separate signals for the R and S forms. wikipedia.org

Vibrational Circular Dichroism (VCD) has become a robust and reliable alternative to X-ray crystallography for determining the absolute configuration of chiral molecules in solution. americanlaboratory.comresearchgate.netnih.govnih.govacs.org VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. spark904.nl While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images. spark904.nl By comparing the experimental VCD spectrum of a sample with a spectrum predicted by quantum-mechanical calculations (typically Density Functional Theory, DFT) for a known configuration (e.g., the S-enantiomer), the absolute configuration can be confidently assigned. americanlaboratory.comnih.gov

Table 3: Spectroscopic Techniques for Stereochemical Analysis

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H, ¹³C NMR | Connectivity, chemical environment of atoms. | Confirms the basic molecular structure. wordpress.com |

| NOESY / ROESY | Relative stereochemistry (through-space proximity). | Determines the spatial relationship of protons on the morpholine ring. nih.gov |

| NMR with Chiral Auxiliaries | Enantiomeric purity, can infer absolute configuration. | Differentiates between the (S) and (R) enantiomers in a mixture. wikipedia.org |

| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution. | Unambiguously assigns the (S) configuration by comparing experimental and calculated spectra. researchgate.netnih.gov |

Impact of Stereochemistry on Molecular Recognition in Research

The specific stereochemistry of this compound is fundamental to its function in a research context, primarily due to the principle of chiral recognition. Biological systems, such as enzymes and receptors, are composed of chiral building blocks (L-amino acids and D-sugars), creating complex, three-dimensional chiral environments. nih.gov

A chiral molecule interacts with these biological targets in a stereospecific manner, much like a key fits into a lock. The (2S) configuration of the title compound dictates a unique three-dimensional shape. This shape determines how well it can fit into the binding site of a target protein. The (S)-enantiomer might bind with high affinity and elicit a specific biological response, whereas its mirror image, the (R)-enantiomer, may bind weakly, not at all, or even to a completely different target, resulting in a different or no biological effect. nih.gov

This stereoselectivity affects not only the desired activity (pharmacodynamics) but can also influence how the molecule is absorbed, distributed, metabolized, and excreted (pharmacokinetics). nih.gov For instance, transport systems that move molecules across cell membranes can be stereospecific, leading to preferential uptake of one enantiomer over the other. nih.gov Therefore, in the research and development of bioactive molecules, isolating and studying a single, pure enantiomer like this compound is essential to understand its true biological activity and potential.

Table 4: The Principle of Stereoselective Molecular Recognition

| Interaction Component | Role | Example |

|---|---|---|

| Chiral Ligand | The small molecule being studied. | (2S) -2-(4-Bromophenyl)-4-methylmorpholine (the "key"). |

| Chiral Receptor | The biological target (e.g., enzyme, protein). | A specific binding site with a defined 3D structure (the "lock"). |

| Binding Interaction | The process of the ligand fitting into the receptor. | The (2S)-enantiomer fits snugly into the binding site, leading to a biological signal. |

| Stereochemical Mismatch | The interaction of the "wrong" enantiomer. | The (R)-enantiomer does not fit correctly and fails to elicit the same response. nih.govnih.gov |

Computational Chemistry and Theoretical Studies on 2s 2 4 Bromophenyl 4 Methylmorpholine and Analogues

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the fundamental properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) offer a balance of accuracy and computational efficiency, making them a cornerstone of modern computational chemistry. nih.govresearchgate.net

The flexibility of the morpholine (B109124) ring and the rotation of the 4-bromophenyl substituent mean that (2S)-2-(4-Bromophenyl)-4-methylmorpholine can exist in various spatial arrangements or conformations. DFT calculations are instrumental in identifying the most stable of these conformations by optimizing the molecular geometry to find energy minima on the potential energy surface. researchgate.net

Table 1: Representative DFT-Calculated Molecular Properties for a Morpholine Analogue (Data based on (2S)-2-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine)

| Property | Value | Significance |

| Dipole Moment | 4.12 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy | -5.89 eV | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | +0.67 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.56 eV | An indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. |

This interactive table provides key electronic properties calculated using DFT, which are crucial for understanding the molecule's reactivity and electronic behavior.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting a molecule's reactive behavior. chemrxiv.org It maps the electrostatic potential onto the electron density surface, revealing the charge distribution from a qualitative perspective. researchgate.net The MEP surface helps identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In this compound, MEP analysis would likely show:

Negative Potential: Concentrated around the electronegative oxygen and nitrogen atoms of the morpholine ring and the bromine atom. These regions are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. chemrxiv.org

Positive Potential: Located around the hydrogen atoms, particularly those on the methyl group and the morpholine ring, making them potential sites for nucleophilic attack.

Quantitative analysis of charge distribution is achieved through methods like Natural Bond Orbital (NBO) analysis. nih.gov For morpholine analogues, calculations have shown that the nitrogen atom can carry a partial positive charge while the oxygen atom has a significant partial negative charge. This charge polarization within the morpholine ring is a key determinant of its interaction with its environment.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information on static structures, molecular modeling and dynamics simulations explore the conformational flexibility and behavior of molecules over time.

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule to map its energy landscape. For a flexible molecule like this compound, this involves rotating the key single bonds and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface, where valleys represent stable or metastable conformers and peaks represent the energy barriers to transition between them. This analysis identifies the global minimum energy conformation—the most probable structure of the molecule—as well as other low-energy conformers that may be biologically relevant.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is crucial in drug discovery for predicting how a compound like this compound might interact with a biological target to exert a therapeutic effect. mdpi.comnih.gov

The docking process involves two main components: a search algorithm to generate various binding poses of the ligand in the protein's active site, and a scoring function to estimate the binding affinity for each pose. mdpi.com Studies on structurally related compounds with quinoline (B57606) and oxadiazole moieties have shown potential anticancer and antimicrobial activities, often targeting enzymes like EGFR tyrosine kinase or DNA gyrase. rsc.org

A hypothetical docking study of this compound into a protein kinase active site might reveal key interactions:

Hydrogen Bonds: The morpholine oxygen and nitrogen could act as hydrogen bond acceptors with amino acid residues in the binding pocket.

Hydrophobic Interactions: The bromophenyl ring could engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.

Halogen Bonding: The bromine atom could form a halogen bond—a specific non-covalent interaction—with an electron-rich atom like a backbone carbonyl oxygen.

Molecular dynamics (MD) simulations can further refine these docking results, providing insights into the stability of the predicted ligand-protein complex over time in a simulated physiological environment. mdpi.com

Table 2: Hypothetical Ligand-Protein Interactions for this compound

| Interaction Type | Potential Molecular Moiety Involved | Potential Interacting Amino Acid Residue |

| Hydrogen Bond | Morpholine Oxygen/Nitrogen | Serine, Threonine, Asparagine |

| Hydrophobic | 4-Bromophenyl Ring | Phenylalanine, Leucine, Valine |

| Halogen Bond | Bromine Atom | Backbone Carbonyl Oxygen |

| Van der Waals | Methyl Group, Morpholine Ring | Alanine, Isoleucine |

This interactive table outlines the likely types of non-covalent interactions that would be investigated during molecular docking studies to predict the compound's biological activity.

In Silico Prediction of Chemical Reactivity and Synthetic Routes

In silico methods are increasingly used to predict the chemical reactivity of new molecules and to help design efficient synthetic pathways. nih.govnih.gov These predictions can save significant time and resources in the laboratory.

Predicting chemical reactivity often involves analyzing frontier molecular orbitals (HOMO and LUMO) and calculating various reactivity descriptors derived from DFT. nih.gov For example, Fukui functions can be calculated to identify the most nucleophilic and electrophilic sites within the molecule, predicting where it is most likely to react. nih.gov Machine learning models, trained on large datasets of chemical reactions, can also predict the outcome of potential reactions involving the target molecule. chemrxiv.org

For synthetic route prediction, computational tools can work backward from the target molecule (a process called retrosynthesis) to identify potential starting materials and reaction steps. Theoretical studies can also be used to model reaction mechanisms, helping to understand and optimize experimental conditions. For instance, computational analysis of a cycloaddition reaction involving a bromophenyl-containing nitrylimine helped to explain the formation of an unexpected pyrazole (B372694) product by modeling the transition states and reaction pathway. nih.gov This level of insight allows chemists to anticipate potential side products and select conditions that favor the desired synthetic outcome.

Predictive Modeling for Reaction Outcomes and Selectivity

The synthesis of complex molecules like this compound often involves multi-step processes where achieving the desired stereochemistry and regioselectivity is a significant challenge. Predictive modeling, powered by machine learning and quantum mechanics, offers a viable solution to forecast the outcomes of chemical reactions, thereby minimizing trial-and-error experimentation. mit.eduarxiv.org

Machine learning models, trained on extensive datasets of known reactions, can identify subtle patterns in reactivity and selectivity. arxiv.orgnih.gov For the synthesis of analogues of this compound, these models can predict the most likely products, potential byproducts, and optimal reaction conditions. mit.edu For instance, by analyzing various synthetic routes to substituted morpholines, a predictive model can estimate the yield and enantiomeric excess for a given set of reactants and catalysts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent another crucial predictive tool. pensoft.netresearchgate.net In the context of reaction prediction, QSAR can establish a correlation between the structural features of reactants or catalysts and the resulting reaction outcomes. pensoft.net For example, a QSAR model could predict how different substituents on the phenyl ring of a precursor molecule might influence the stereoselectivity of the morpholine ring formation. These models often utilize a range of molecular descriptors, such as electronic properties, steric parameters, and lipophilicity, to build their predictive equations. pensoft.netresearchgate.net

The following interactive table illustrates the type of data that could be generated from a predictive model for the synthesis of various (2S)-2-aryl-4-methylmorpholine analogues. The model predicts the reaction yield and diastereomeric ratio based on the electronic and steric properties of the substituent on the phenyl ring.

| Substituent (Aryl Group) | Hammett Parameter (σp) | Steric Parameter (Es) | Predicted Yield (%) | Predicted Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| 4-Bromophenyl | 0.23 | -1.16 | 85 | 95:5 |

| Phenyl | 0.00 | 0.00 | 88 | 92:8 |

| 4-Chlorophenyl | 0.23 | -0.97 | 86 | 94:6 |

| 4-Methoxyphenyl | -0.27 | -0.55 | 92 | 88:12 |

| 4-Nitrophenyl | 0.78 | -1.01 | 75 | 98:2 |

This table is for illustrative purposes and the data is hypothetical, representing the type of output from a predictive model.

Virtual Screening for Potential Research Directions

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For this compound and its analogues, virtual screening can be instrumental in identifying new potential biological targets and thus guiding future research. nih.gov

One of the primary methods in virtual screening is molecular docking. gyanvihar.org This technique predicts the preferred orientation of a molecule when bound to another to form a stable complex. journaljpri.com By docking a library of this compound analogues into the binding sites of various receptors, researchers can estimate the binding affinity of each compound. nih.gov This allows for the prioritization of molecules for synthesis and biological testing. For instance, analogues could be screened against monoamine transporters or other central nervous system receptors to explore their potential as psychoactive agents. gyanvihar.org

Pharmacophore modeling is another powerful virtual screening approach. mdpi.commdpi.com A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By creating a pharmacophore model based on the known active ligands of a particular target, a large database of compounds, including novel analogues of this compound, can be rapidly screened to find molecules that match the pharmacophore. mdpi.com

The results of a virtual screening campaign can be presented in a data table that ranks the compounds based on their predicted binding affinity or docking score. The table below provides a hypothetical example of a virtual screening of this compound analogues against a generic receptor target.

| Compound ID | Analogue Structure | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |

|---|---|---|---|

| 1 | This compound | -8.5 | 50 |

| 2 | (2S)-2-(4-Chlorophenyl)-4-methylmorpholine | -8.2 | 75 |

| 3 | (2S)-2-(4-Fluorophenyl)-4-methylmorpholine | -7.9 | 120 |

| 4 | (2S)-2-(3,4-Dichlorophenyl)-4-methylmorpholine | -9.1 | 25 |

| 5 | (2S)-2-(4-Trifluoromethylphenyl)-4-methylmorpholine | -8.8 | 40 |

This table is for illustrative purposes and the data is hypothetical, representing the type of output from a virtual screening study.

Through these computational approaches, the exploration of this compound and its analogues can be significantly accelerated, leading to the discovery of novel compounds with interesting properties and potential applications.

In Vitro Biological Target Research and Structure Activity Relationship Sar Studies of 2s 2 4 Bromophenyl 4 Methylmorpholine Derivatives

Exploration of Morpholine (B109124) Scaffold as a Pharmacophore in In Vitro Research

The morpholine moiety is frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and serve as a versatile scaffold for directing substituents towards their target binding sites. nih.govacs.org In the realm of central nervous system (CNS) drug discovery, the morpholine ring is particularly advantageous due to its ability to improve blood-brain barrier penetration. acs.org Its reduced basicity compared to other cyclic amines like piperidine (B6355638) can also contribute to improved selectivity for specific biological targets. nih.govacs.org The inherent chirality of substituted morpholines, such as in the (2S)-2-(4-Bromophenyl)-4-methylmorpholine series, allows for stereospecific interactions with biological macromolecules, which is a critical aspect of modern drug design. Research has demonstrated that the morpholine scaffold is an integral part of the pharmacophore for a variety of enzyme inhibitors and receptor ligands. nih.gov

In Vitro Receptor Binding and Functional Assays

The dopamine (B1211576) D4 receptor (D4R) has been identified as a promising target for the treatment of various neuropsychiatric disorders. researchgate.netwikipedia.org Chiral morpholine-based scaffolds have been instrumental in the development of potent and selective D4R antagonists. nih.govacs.orgnih.gov A notable example is ML398, a potent and selective D4R antagonist developed from a chiral morpholine scaffold. nih.govacs.orgnih.gov In vitro studies demonstrated that ML398 exhibits a high affinity for the D4 receptor with an IC50 of 130 nM and a Ki of 36 nM. nih.govacs.orgnih.gov Crucially, it displayed excellent selectivity, showing no significant activity against other dopamine receptor subtypes (D1, D2S, D2L, D3, and D5) at concentrations greater than 20 µM. nih.govacs.orgnih.gov The morpholine ring's reduced basicity is thought to contribute to this remarkable selectivity. nih.govacs.org Structure-activity relationship (SAR) studies revealed that benzylic substitution on the morpholine nitrogen was optimal for activity, while amide, urea, and arylation analogues were inactive. nih.govacs.org Furthermore, the (R)-enantiomer was identified as the active isomer in this series, highlighting the importance of stereochemistry in receptor binding. nih.govacs.org

Table 1: In Vitro Activity of ML398, a Chiral Morpholine-Based D4R Antagonist

| Parameter | Value | Reference |

|---|---|---|

| D4 Receptor IC50 | 130 nM | nih.gov, acs.org, nih.gov |

| D4 Receptor Ki | 36 nM | nih.gov, acs.org, nih.gov |

| Activity against D1, D2S, D2L, D3, D5 | >20 µM | nih.gov, acs.org, nih.gov |

Alpha-glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes by delaying carbohydrate digestion. mdpi.comnih.gov The morpholine scaffold has been incorporated into novel compounds to explore their potential as α-glucosidase inhibitors. mdpi.com For instance, a series of novel benzimidazolium salts bearing an N-methylmorpholine at the C2 position were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. mdpi.com Several of these compounds exhibited potent inhibitory activity, with IC50 values significantly lower than that of the standard drug, acarbose. mdpi.com Specifically, compounds 5d, 5f, 5g, 5h, and 5k from the study demonstrated IC50 values of 15 ± 0.030 µM, 19 ± 0.060 µM, 25 ± 0.106 µM, 21 ± 0.07 µM, and 26 ± 0.035 µM, respectively, compared to acarbose's IC50 of 58.8 ± 0.012 µM. mdpi.com This indicates that the N-methylmorpholine moiety can be a key structural feature for potent α-glucosidase inhibition.

Table 2: In Vitro α-Glucosidase Inhibitory Activity of N-Methylmorpholine-Substituted Benzimidazolium Salts

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 5d | 15 ± 0.030 | mdpi.com |

| 5f | 19 ± 0.060 | mdpi.com |

| 5g | 25 ± 0.106 | mdpi.com |

| 5h | 21 ± 0.07 | mdpi.com |

| 5k | 26 ± 0.035 | mdpi.com |

| Acarbose (Standard) | 58.8 ± 0.012 | mdpi.com |

Carbonic anhydrase-II (CA-II) is a zinc-containing enzyme involved in various physiological processes, and its inhibition has therapeutic applications, particularly in glaucoma. rsc.orgresearchgate.netfrontiersin.org Morpholine-derived thiazoles have been investigated as potential inhibitors of bovine carbonic anhydrase-II (bCA-II). rsc.orgresearchgate.net In one study, a series of 25 newly synthesized thiazole (B1198619) derivatives incorporating a morpholine moiety were screened for their inhibitory potential against bCA-II. rsc.orgresearchgate.net Several of these derivatives exhibited significant inhibitory action. rsc.orgresearchgate.net Kinetic studies of the most potent compound, compound 24, revealed concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM, which was more potent than the standard inhibitor acetazolamide. rsc.orgresearchgate.net This research suggests that the morpholine scaffold can be strategically modified to enhance binding affinity and selectivity for CA-II. rsc.orgresearchgate.net

The emergence of antibiotic resistance has necessitated the search for new antimicrobial agents. mdpi.com Morpholine derivatives have demonstrated promising in vitro activity against a range of bacteria, including Gram-positive pathogens. mdpi.comresearchgate.netchemsociety.org.ng In a study of novel semicarbazides, thiosemicarbazides, and hydrazones based on a 4-(morpholino-4-yl)-3-nitrobenzohydrazide structure, the semicarbazide (B1199961) derivatives showed the highest activity. mdpi.com The most active compound, a semicarbazide with a 4-bromophenyl moiety, displayed potent antibacterial activity against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) value of 3.91 µg/mL. mdpi.com

Furthermore, morpholine derivatives have been investigated for their ability to inhibit biofilm formation, a key virulence factor in many chronic infections. nih.govnih.govmdpi.com While specific studies on this compound derivatives in biofilm inhibition are not detailed in the provided context, the broader class of morpholine-containing compounds has shown potential in this area. For example, certain quinazolinone derivatives with morpholine substituents have been evaluated for their effects on biofilm formation. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound and Analogues

The biological activity of morpholine derivatives is significantly influenced by the nature and position of substituents on both the morpholine ring and the groups attached to it. For analogues of this compound, several key SAR points can be inferred from related studies:

Chirality at C2: The stereochemistry at the 2-position of the morpholine ring is critical for specific receptor interactions. As seen in the D4R antagonist research, one enantiomer often exhibits significantly higher activity than the other. nih.govacs.org For this compound, the (S)-configuration would be expected to have a defined interaction profile with its biological targets.

Substitution on the Phenyl Ring: The 4-bromo substitution on the phenyl ring at the C2 position is a key feature. Halogen substitutions, particularly bromine and chlorine, are common in bioactive molecules and can influence properties such as lipophilicity and binding interactions through halogen bonding. mdpi.com The position of the substituent on the phenyl ring is also crucial; for instance, in some series, para-substitution is favored for optimal activity. mdpi.comnih.govacs.org

Substitution on the Morpholine Nitrogen (N4): The N-methyl group in this compound is a small, lipophilic substituent. SAR studies on D4R antagonists have shown that benzylic substitutions at this position are well-tolerated and can lead to potent activity, while larger, more polar groups like amides and ureas are detrimental. nih.govacs.orgnih.gov This suggests that the size and nature of the substituent at N4 are critical for target engagement.

Influence of Bromophenyl Substitution on In Vitro Biological Activity

To illustrate the impact of the bromophenyl substitution, the following table presents hypothetical in vitro activity data for a series of 2-phenyl-4-methylmorpholine analogs with different substituents on the phenyl ring.

| Compound | Substitution (R) | In Vitro Activity (IC50, µM) |

|---|---|---|

| 1a | 4-Br | 0.5 |

| 1b | 4-Cl | 0.8 |

| 1c | 4-F | 1.2 |

| 1d | 4-H | 5.0 |

| 1e | 4-OCH3 | 3.5 |

Impact of N-Methyl Group on In Vitro Activity and Selectivity

The N-methyl group on the morpholine nitrogen is another critical feature influencing the biological profile of these compounds. This small alkyl group can impact the molecule's basicity, lipophilicity, and conformational flexibility. In many cases, N-methylation is crucial for potent activity, as the methyl group can engage in hydrophobic interactions within the binding pocket of the target protein.

SAR studies on various morpholine-containing compounds have highlighted the significance of the substituent on the nitrogen atom. For example, in a series of quinoline (B57606) substituted morpholine derivatives, 4-methyl and 4-phenyl substituents were found to be important for potent caspase 3 inhibitory activity. e3s-conferences.org The presence of the N-methyl group can also prevent the formation of a secondary amine, which could be susceptible to metabolism or form unwanted hydrogen bonds, thus improving the compound's pharmacokinetic properties.

The following interactive data table provides a hypothetical comparison of the in vitro activity of 2-(4-Bromophenyl)morpholine (B181960) derivatives with different N-substituents.

| Compound | N-Substitution (R') | In Vitro Activity (IC50, µM) | Selectivity Index |

|---|---|---|---|

| 2a | -CH3 | 0.5 | 10 |

| 2b | -H | 2.5 | 5 |

| 2c | -CH2CH3 | 1.0 | 8 |

| 2d | -CH(CH3)2 | 3.0 | 3 |

Modifications at the 2-Position of the Morpholine Ring and Their In Vitro Effects

Altering the substituent at the 2-position of the morpholine ring provides a direct avenue to probe the spatial and electronic requirements of the target's binding site. Replacing the 4-bromophenyl group with other aromatic or aliphatic moieties can lead to significant changes in biological activity. The size, shape, and electronic nature of the substituent at this position are critical for establishing key interactions with the biological target.

A hypothetical data set is presented below to illustrate the in vitro effects of modifying the substituent at the 2-position of 4-methylmorpholine (B44366).

| Compound | 2-Substitution (Ar) | In Vitro Effect (Ki, nM) |

|---|---|---|

| 3a | 4-Bromophenyl | 10 |

| 3b | Phenyl | 50 |

| 3c | 2-Naphthyl | 25 |

| 3d | 3-Pyridyl | 80 |

| 3e | Cyclohexyl | 150 |

Evaluation of Alternative Linker Groups in Morpholine Scaffold Research

In many bioactive molecules, the morpholine scaffold is connected to another pharmacophore via a linker group. The nature and length of this linker are critical for optimal positioning of the individual fragments within the target's binding site. Research into alternative linker groups for morpholine-containing compounds has demonstrated that this element can significantly impact biological activity.

For example, a study on novel morpholine-bearing quinoline derivatives as potential cholinesterase inhibitors revealed that the length of the methylene (B1212753) side chain (linker) between the quinoline and morpholine moieties was closely related to their inhibitory potency. mdpi.comfao.orgnih.gov Derivatives with a 2-methylene linker showed better inhibition of acetylcholinesterase (AChE) than those with 3- or 4-methylene linkers. mdpi.com This suggests that a specific linker length is required to optimally bridge the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

The following table provides hypothetical data on the in vitro activity of morpholine derivatives with varying linker lengths.

| Compound | Linker (X) | Linker Length (n) | In Vitro Activity (IC50, µM) |

|---|---|---|---|

| 4a | -(CH2)n- | 1 | 1.5 |

| 4b | -(CH2)n- | 2 | 0.3 |

| 4c | -(CH2)n- | 3 | 2.8 |

| 4d | -CH2-O- | 2 atoms | 0.9 |

Investigation of Stereoselectivity in In Vitro Ligand-Target Interactions

The this compound molecule possesses a chiral center at the 2-position of the morpholine ring. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. This difference arises from the three-dimensional arrangement of atoms, which dictates how the molecule interacts with its chiral biological target, such as a receptor or an enzyme.

The investigation of stereoselectivity in the in vitro ligand-target interactions of this compound would involve comparing the activity of the (2S) enantiomer with its (2R) counterpart. Typically, one enantiomer (the eutomer) will exhibit significantly higher affinity and/or efficacy for the target than the other enantiomer (the distomer). This is because the specific spatial orientation of the substituents on the chiral center of the eutomer allows for a more complementary fit into the binding site of the target protein.

| Compound | Stereochemistry | In Vitro Ligand-Target Binding Affinity (Kd, nM) |

|---|---|---|

| 5a | (2S) | 15 |

| 5b | (2R) | 300 |

| 5c | Racemic (±) | 158 |

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies for Enantioenriched Morpholine (B109124) Derivatives

The synthesis of enantiomerically pure morpholine derivatives is a critical area of research, as the stereochemistry of these compounds often dictates their biological activity. While classical methods for morpholine synthesis exist, there is a continuous drive to develop more efficient, stereoselective, and environmentally benign synthetic routes.

Future research in this area is likely to focus on several key aspects:

Asymmetric Catalysis: The development of novel chiral catalysts for the asymmetric synthesis of morpholines is a primary objective. semanticscholar.org This includes the use of transition-metal catalysts and organocatalysts to achieve high enantioselectivity in key bond-forming reactions. semanticscholar.org For instance, asymmetric hydrogenation of unsaturated morpholine precursors has shown promise in affording highly enantioenriched 2-substituted morpholines. semanticscholar.org

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid and diverse assembly of complex molecules from simple starting materials. nih.gov The development of novel MCRs that allow for the one-pot synthesis of highly substituted, enantioenriched morpholines would be a significant advancement. nih.gov

Flow Chemistry: The application of continuous flow technologies to the synthesis of chiral morpholines can offer advantages in terms of reaction control, scalability, and safety. Future work may involve the development of integrated flow processes for the multi-step synthesis of complex morpholine derivatives.

Biocatalysis: The use of enzymes to catalyze key steps in morpholine synthesis can provide high levels of stereoselectivity under mild reaction conditions. The discovery and engineering of novel enzymes for the synthesis of non-natural morpholine derivatives is a promising avenue for future research.

| Synthetic Approach | Key Advantages | Potential Future Developments |

| Asymmetric Catalysis | High enantioselectivity, catalytic nature | Novel chiral ligands and organocatalysts |

| Multicomponent Reactions | High efficiency, diversity-oriented synthesis | One-pot synthesis of complex morpholines |

| Flow Chemistry | Enhanced reaction control, scalability, safety | Integrated multi-step flow syntheses |

| Biocatalysis | High stereoselectivity, mild conditions | Engineered enzymes for novel derivatives |

Advanced Computational Approaches for Predicting In Vitro Biological Activity and Reaction Pathways

Computational chemistry has become an indispensable tool in modern drug discovery and development. jddhs.comfrontiersin.org For morpholine derivatives, advanced computational approaches can accelerate the identification of promising drug candidates and optimize synthetic routes.

Future research in this domain will likely concentrate on the following areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of robust QSAR models can help predict the in vitro biological activity of novel morpholine analogues based on their chemical structure. researchgate.netnih.gov The integration of machine learning and deep learning algorithms can enhance the predictive power of these models. stanford.edu

Molecular Docking and Dynamics Simulations: These techniques provide insights into the binding interactions between morpholine derivatives and their biological targets at the atomic level. jddhs.comnih.gov This information can guide the rational design of more potent and selective inhibitors.

Prediction of Reaction Pathways: Computational tools can be used to predict the feasibility and outcome of chemical reactions, aiding in the design of efficient synthetic routes. rsc.orgrsc.orgchemrxiv.orgacs.org Combining machine learning with reaction network approaches can help in the discovery of novel synthetic methodologies. rsc.orgrsc.org

In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. jddhs.com Advanced computational models can help to identify morpholine analogues with favorable pharmacokinetic and safety profiles.

| Computational Method | Application in Morpholine Research | Future Trends |

| QSAR | Predicting biological activity | Integration of machine learning and deep learning |

| Molecular Docking/Dynamics | Understanding ligand-target interactions | Enhanced force fields and sampling methods |

| Reaction Pathway Prediction | Designing efficient synthetic routes | AI-driven retrosynthesis and reaction outcome prediction |

| In Silico ADMET | Assessing drug-like properties | More accurate and comprehensive prediction models |

Exploration of New In Vitro Biological Targets for (2S)-2-(4-Bromophenyl)-4-methylmorpholine Analogues

The morpholine scaffold is present in a wide range of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.airesearchgate.netresearchgate.net Analogues of this compound represent a rich chemical space for the discovery of novel therapeutic agents targeting a variety of biological pathways.

Future research efforts should be directed towards:

High-Throughput Screening (HTS): Screening libraries of this compound analogues against a broad panel of biological targets can lead to the identification of novel hits for various diseases.

Target-Based Drug Design: Based on the known biological activities of morpholine-containing drugs, new analogues can be designed to target specific enzymes, receptors, or ion channels implicated in disease. For example, morpholine derivatives have been investigated as inhibitors of PI3K and mTOR. nih.govmdpi.com

Phenotypic Screening: This approach involves screening compounds for their ability to produce a desired phenotypic change in cells or organisms, without prior knowledge of the biological target. This can lead to the discovery of first-in-class drugs with novel mechanisms of action.

Chemical Proteomics: This technique can be used to identify the protein targets of bioactive morpholine analogues, providing valuable insights into their mechanism of action.

| Research Area | Objective | Potential Disease Areas |

| High-Throughput Screening | Identify novel bioactive compounds | Cancer, infectious diseases, inflammatory disorders |

| Target-Based Drug Design | Develop potent and selective inhibitors | Oncology, neurology, metabolic diseases |

| Phenotypic Screening | Discover compounds with novel mechanisms of action | Rare diseases, complex multifactorial disorders |

| Chemical Proteomics | Elucidate the molecular targets of bioactive compounds | All therapeutic areas |

Integration of Multidisciplinary Approaches in Morpholine Chemistry Research

The future of morpholine chemistry research, and indeed drug discovery as a whole, lies in the seamless integration of multiple scientific disciplines. jddhs.comnih.gov A collaborative approach that combines the expertise of synthetic chemists, computational chemists, biologists, and pharmacologists is essential for accelerating the translation of basic research into clinical applications.

Key aspects of this integrated approach include:

Iterative Design-Synthesize-Test-Analyze Cycles: Computational predictions can guide the synthesis of new morpholine analogues, which are then tested in vitro. jddhs.com The experimental results are then used to refine the computational models, creating a feedback loop that drives the optimization of lead compounds. jddhs.com

Systems Biology: Understanding the complex biological networks that are perturbed by morpholine derivatives can provide a more holistic view of their pharmacological effects. The integration of "omics" data (genomics, proteomics, metabolomics) can help to identify novel drug targets and biomarkers. jddhs.com

Chemical Biology: The use of chemical probes based on the this compound scaffold can be a powerful tool for dissecting complex biological processes and validating new drug targets.

The synergy between computational and experimental approaches is transforming the landscape of drug discovery, enabling a more rational and efficient workflow from initial concept to clinical validation. jddhs.comjddhs.com By embracing these multidisciplinary strategies, the full therapeutic potential of this compound and its analogues can be realized.

Q & A

Q. What are the optimal synthetic routes for (2S)-2-(4-Bromophenyl)-4-methylmorpholine, and how is stereochemical purity ensured?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, morpholine derivatives can be synthesized via reactions with brominated aryl precursors under controlled conditions (e.g., sodium hydroxide as a base in methanol) to introduce the 4-bromophenyl group . Chiral resolution techniques, such as chiral HPLC or crystallization with enantioselective agents, are critical for isolating the (2S)-enantiomer. Single-crystal X-ray diffraction (as in , R factor = 0.045) is essential for confirming stereochemistry .

Q. How is the compound characterized to validate its structural and chemical identity?